molecular formula C10H11F3O2 B6312380 3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol CAS No. 1357626-01-7

3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol

Cat. No.: B6312380
CAS No.: 1357626-01-7
M. Wt: 220.19 g/mol
InChI Key: CRMKCNAEXBURIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include sodium azide (NaN3) and thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The bromine and methoxy groups contribute to its overall chemical behavior, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-alpha-methylbenzyl alcohol: Similar structure but lacks the trifluoromethyl group.

    3-Bromobenzotrifluoride: Contains the trifluoromethyl group but lacks the methoxy and alcohol groups.

Uniqueness

3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol is unique due to the presence of all three functional groups (bromine, methoxy, and trifluoromethyl) on the benzyl alcohol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-methoxy-1-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-7-4-3-5-8(6-7)9(14,15-2)10(11,12)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMKCNAEXBURIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)(O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.